2-Methyl-5-(thiophen-2-YL)aniline

Catalog No.
S839572
CAS No.
1225848-58-7
M.F
C11H11NS
M. Wt
189.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-5-(thiophen-2-YL)aniline

CAS Number

1225848-58-7

Product Name

2-Methyl-5-(thiophen-2-YL)aniline

IUPAC Name

2-methyl-5-thiophen-2-ylaniline

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

InChI

InChI=1S/C11H11NS/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h2-7H,12H2,1H3

InChI Key

JEOONGCVUPFTJT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=CC=CS2)N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CS2)N

Organic Synthesis:

The presence of the amine group (NH2) and the thiophene ring makes 2-Methyl-5-(thiophen-2-yl)aniline a potential building block for organic synthesis. The amine group can be used for further functionalization through various reactions like acylation, alkylation, or coupling reactions. The thiophene ring can also participate in reactions due to its aromatic character. This molecule could be a precursor for the synthesis of more complex molecules with desired properties for applications in material science, pharmaceuticals, or other fields.

Medicinal Chemistry:

The combination of an aromatic amine and a heterocyclic ring like thiophene is present in many biologically active molecules. Molecules with similar structures have been explored for their anti-bacterial and anti-cancer properties []. 2-Methyl-5-(thiophen-2-yl)aniline could be a starting point for the design and synthesis of novel drug candidates. Further research would be needed to evaluate its potential bioactivity and pharmacological profile.

2-Methyl-5-(thiophen-2-yl)aniline is an organic compound characterized by a methyl group and a thiophene ring attached to an aniline structure. Its molecular formula is C10H11NC_{10}H_{11}N and it features both an amine group and a heterocyclic thiophene ring, which contribute to its potential as a versatile building block in organic synthesis. The presence of these functional groups allows for various

There is no current information available on the specific mechanism of action of 2-Methyl-5-(thiophen-2-yl)aniline.

As information on 2-Methyl-5-(thiophen-2-yl)aniline is limited, it's important to consider the potential hazards associated with similar aromatic amines and thiophene derivatives:

  • Skin and eye irritation: Aromatic amines can cause irritation upon contact.
  • Respiratory irritation: Inhalation of vapors may irritate the respiratory tract.
  • Potential toxicity: Detailed studies are needed to assess the specific toxicity of this compound.
  • Flammability: Aromatic compounds can be flammable.
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Several methods can be employed to synthesize 2-Methyl-5-(thiophen-2-yl)aniline:

  • Direct Amination: This involves the reaction of 2-methylthiophene with an appropriate aromatic halide under basic conditions.
  • Reduction of Nitro Compounds: Starting from a nitro derivative, reduction can yield the corresponding amine.
  • Condensation Reactions: Utilizing thiophene derivatives with arylamines under acidic or basic conditions can also lead to the formation of this compound

    2-Methyl-5-(thiophen-2-yl)aniline has potential applications in various fields:

    • Organic Synthesis: It serves as a precursor for more complex organic molecules.
    • Pharmaceuticals: Given its structural characteristics, it may be explored as a candidate for drug development.
    • Material Science: Its unique properties could be advantageous in creating novel materials with specific electronic or optical characteristics .

Several compounds share structural similarities with 2-Methyl-5-(thiophen-2-yl)aniline. Here are some notable examples:

Compound NameStructureUnique Features
4-Amino-3-methylphenolStructureExhibits strong antibacterial properties
5-(Thiophen-2-yl)-1H-pyrazoleStructureKnown for its anti-inflammatory effects
N-(Thiophen-2-ylmethylene)anilineStructureUsed in electrochromic devices
3-MethylthiopheneStructureA simpler thiophene derivative

Uniqueness: The presence of both an amine group and a thiophene ring in 2-Methyl-5-(thiophen-2-yl)aniline distinguishes it from other similar compounds, enabling diverse reactivity and potential applications in medicinal chemistry and materials science .

XLogP3

2.9

Dates

Last modified: 08-16-2023

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